(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Description
This triterpenoid derivative features a complex pentacyclic picene core with multiple stereochemical centers (10 defined stereocenters) and a substituted propenoyl ester group. Its molecular formula is C₄₀H₅₆O₆, with a molecular weight of 632.882 g/mol . Key structural attributes include:
- A (E)-3-(4-hydroxyphenyl)prop-2-enoyl group esterified to the C6a hydroxymethyl moiety.
- Hydroxyl groups at C10 and the aromatic ring of the propenoyl substituent.
- Hexamethyl substitution at positions 1, 2, 6b, 9, 9, and 12a.
This compound’s stereochemistry and bulky substituents influence its physicochemical properties, such as LogP (predicted ~6.5) and hydrogen-bonding capacity, which are critical for membrane permeability and target interactions .
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-24-15-20-38(34(43)44)21-22-39(23-45-32(42)14-9-26-7-10-27(40)11-8-26)28(33(38)25(24)2)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-12,14,24-25,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,25+,29?,30-,31+,33+,36+,37-,38+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHJGXXCTIXCRI-XKSDTODMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)COC(=O)/C=C/C6=CC=C(C=C6)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound identified as (1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on existing literature and research findings.
Chemical Structure and Properties
This compound features a unique stereochemistry and a complex polycyclic structure that may contribute to its biological activities. Its molecular formula and structural characteristics suggest potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. This is crucial for protecting cells from oxidative stress and related diseases.
- Anti-inflammatory Effects : Some studies suggest that the compound may inhibit pro-inflammatory pathways. This could be valuable in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Preliminary investigations hint at the potential anticancer effects of this compound. It may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Understanding the mechanisms through which this compound exerts its biological effects is essential for its potential therapeutic applications:
- Cell Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : It could inhibit specific enzymes that play roles in inflammation and cancer progression.
- Gene Expression Modulation : There is a possibility that the compound influences the expression of genes associated with oxidative stress and cell cycle regulation.
Case Studies
Several case studies have investigated the biological activity of structurally similar compounds:
- Study on Antioxidant Properties : A study demonstrated that derivatives of similar polycyclic compounds showed enhanced antioxidant activity when tested against free radicals in vitro .
- Clinical Trials for Anti-inflammatory Effects : Clinical trials involving compounds with similar structures reported significant reductions in markers of inflammation among participants .
- Anticancer Research : In vitro studies indicated that certain analogs could reduce viability in various cancer cell lines by promoting apoptotic pathways .
Data Tables
The following table summarizes key findings from various studies related to the biological activities of the compound:
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds similar to this structure exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects :
- Antioxidant Properties :
Biological Applications
- Metabolic Regulation :
- Neuroprotective Effects :
Material Science Applications
- Polymeric Materials :
- Nanotechnology :
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated via computational tools (e.g., ACD/Labs Percepta) .
Computational Similarity Analysis
- Tanimoto Coefficient: The target compound shares >85% structural similarity with other propenoyl-containing triterpenoids using MACCS fingerprints .
- Activity Cliffs: Minor structural changes (e.g., methoxy vs. hydroxy groups on the propenoyl aromatic ring) result in significant potency differences (IC₅₀ shifts >10-fold) .
Q & A
Q. What interdisciplinary approaches bridge chemical synthesis and biological evaluation?
- Methodological Answer : Combine microfluidic synthesis (for high-throughput analog generation) with organ-on-a-chip models to screen cytotoxicity and efficacy in real-time. Cross-reference toxicological data from zebrafish assays to prioritize lead compounds .
Data Contradictions and Resolutions
- Molecular Weight Variability : cites a molecular weight of 456.7 g/mol (C30H48O3), while reports 632.882 g/mol (C40H56O6). Resolution : These represent distinct derivatives; confirm substituents (e.g., methoxy vs. hydroxy groups) via HR-MS and NMR before comparative studies.
- Synthetic Routes : Angene’s SDS emphasizes glovebox use for oxygen-sensitive steps, whereas academic syntheses describe open-flask reactions. Resolution : Replicate protocols under inert atmospheres to assess yield reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
